molecular formula C26H34O3 B12605334 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid CAS No. 918500-14-8

8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid

Cat. No.: B12605334
CAS No.: 918500-14-8
M. Wt: 394.5 g/mol
InChI Key: PQBWBKKUEHLRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized compounds.

Scientific Research Applications

8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler compound with a similar phenyl group but lacking the extended octanoic acid chain.

    Benzoylphenylacetic acid: Contains a benzoyl group attached to a phenyl ring, similar to 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid, but with different substituents.

Uniqueness

This compound stands out due to its unique combination of a pentylbenzoyl group and an octanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

918500-14-8

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

8-[4-(4-pentylbenzoyl)phenyl]octanoic acid

InChI

InChI=1S/C26H34O3/c1-2-3-7-10-21-13-17-23(18-14-21)26(29)24-19-15-22(16-20-24)11-8-5-4-6-9-12-25(27)28/h13-20H,2-12H2,1H3,(H,27,28)

InChI Key

PQBWBKKUEHLRRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.